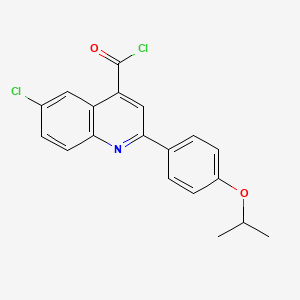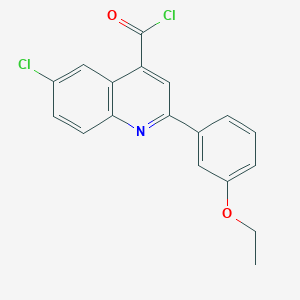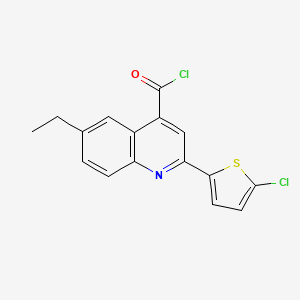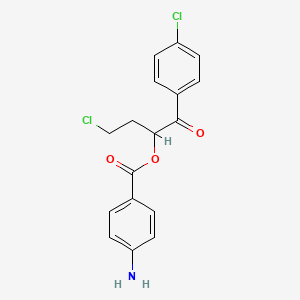
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is 360.24 . Unfortunately, the search results did not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions :
- Kutkevichus, Sherenas, and Poshyunas (1974) found that thionyl chloride can chlorinate certain quinolines, which is relevant for understanding the chemical reactions and properties of similar compounds like 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).
Structural and Optical Properties :
- The work of Zeyada, El-Nahass, and El-Shabaan (2016) on the structural and optical properties of quinoline derivatives provides insights into the potential applications in materials science and optoelectronics for compounds similar to 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications :
- Research by Zeyada, El-Nahass, and El-Shabaan (2016) also explored the photovoltaic properties of quinoline derivatives, which could imply potential applications in solar energy and photodiode fabrication for similar compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalysis and Synthesis :
- Isobe, Takagi, Katagiri, and Uneyama (2008) demonstrated an effective chloroimination reaction involving chloroquinolines, suggesting potential applications in synthetic chemistry and catalysis for related compounds (Isobe, Takagi, Katagiri, & Uneyama, 2008).
Eigenschaften
IUPAC Name |
6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCVTUBVCYGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















